
Astromicinsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astromicin sulfate is an aminoglycoside antibiotic produced by Micromonospora species. It is effective against major gram-negative bacteria such as Proteus, Serratia, Citrobacter, Enterobacter species, Klebsiella, Escherichia coli, and Staphylococcus aureus . Astromicin sulfate is administered via intramuscular injection or intravenous infusion .
Méthodes De Préparation
Astromicin sulfate is synthesized through a fermentation process using Micromonospora as the seed strain. The seed strain is inoculated into a seed medium containing glucose, peptone, yeast extract, and calcium carbonate. The culturing process involves multiple stages of seed medium inoculation and fermentation, with specific conditions such as temperature, pH, and aeration being carefully controlled . The final fermentation broth is processed to isolate and purify astromicin sulfate .
Analyse Des Réactions Chimiques
Astromicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is active against many gentamicin and amikacin-resistant bacteria expressing aminoglycoside-modifying enzymes, with the exception of aminoglycoside 3-acetyltransferase . Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and sodium hydroxide for neutralization . The major products formed from these reactions are typically related to the antibiotic’s activity against resistant bacterial strains .
Applications De Recherche Scientifique
Astromicin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used to treat severe bacterial infections such as sepsis, respiratory tract infections, and complicated urinary tract infections . In research, astromicin sulfate is studied for its synergistic effects when combined with other antibiotics, especially against multidrug-resistant Pseudomonas aeruginosa . Its role as a 30S ribosomal subunit inhibitor makes it a valuable tool in studying bacterial protein synthesis and resistance mechanisms .
Mécanisme D'action
The primary mechanism of action of astromicin sulfate is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process and ultimately leading to bacterial cell death . This mechanism involves several key steps that interfere with critical processes within bacterial cells .
Comparaison Avec Des Composés Similaires
Astromicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, amikacin, and netilmicin. it is unique in its effectiveness against bacteria that are resistant to gentamicin and amikacin due to the presence of aminoglycoside-modifying enzymes . This makes astromicin sulfate a valuable alternative in treating infections caused by resistant bacterial strains .
Propriétés
Formule moléculaire |
C17H39N5O14S2 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4) |
Clé InChI |
TYNZVWXDLOJTIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)

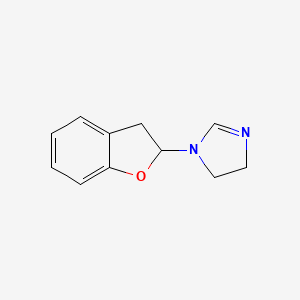
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
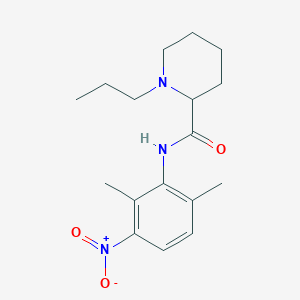
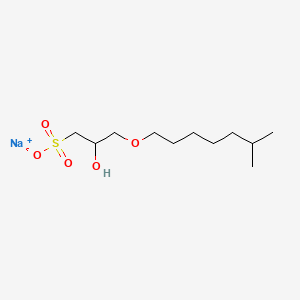
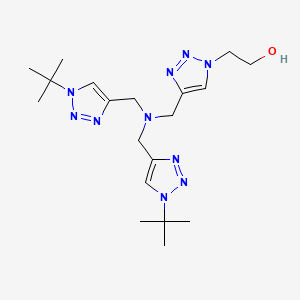
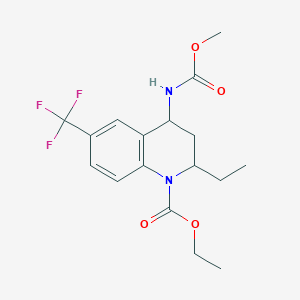
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
